molecular formula C16H16O3 B2597481 3-Phenylpropyl 3-hydroxybenzoate CAS No. 85322-36-7; 904627-61-8

3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B2597481
CAS No.: 85322-36-7; 904627-61-8
M. Wt: 256.301
InChI Key: YIRVGCWBPCGFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylpropyl 3-hydroxybenzoate (IUPAC name: this compound) is an aromatic ester compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . It is structurally characterized by a 3-hydroxybenzoic acid moiety esterified with a 3-phenylpropyl alcohol group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRVGCWBPCGFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Hydrophobicity: Increasing alkyl chain length (e.g., hexanoate vs. octanoate) enhances hydrophobicity, impacting solubility and volatility. This is critical for applications in fragrances or lipid-based drug formulations .
  • Substituent Effects : Methyl substitutions (e.g., 3-methylphenyl 3-methylbenzoate) reduce molecular weight and may alter steric hindrance, affecting receptor binding or catalytic interactions .

3-Phenylpropyl Derivatives in Pharmacology

  • H3-Receptor Antagonists : Para-chlorinated 3-phenylpropyl derivatives exhibit high H3-receptor selectivity, suggesting structural modifications (e.g., halogenation) enhance receptor affinity . While this compound lacks direct evidence for this activity, its hydroxyl group could serve as a site for further derivatization to optimize pharmacokinetics.
  • Antithrombotic Potential: Related styrax compounds (e.g., cinnamyl cinnamate) show antithrombotic effects, implying that 3-phenylpropyl esters with aromatic acid moieties may share similar bioactivity .

Fragrance and Flavor Industry

  • Odor Profiles: 3-Phenylpropyl isobutyrate is valued for its peach-like bittersweet flavor, whereas 3-phenylpropyl octanoate and hexanoate are used in longer-lasting fragrance formulations due to their higher molecular weights .
  • Thermal Stability : Esters like 3-phenylpropyl cinnamate demonstrate stability under GC-MS conditions, suggesting analytical utility for quality control in industrial synthesis .

Enzymatic and Metabolic Interactions

  • This highlights metabolic differences between free acids and their ester derivatives .
  • Kinetic Parameters : For example, 3HB6H exhibits a Kₘ of 72.6 µM for 3-hydroxybenzoate, but esterification likely alters substrate recognition, necessitating separate enzymatic studies for this compound .

Analytical Characterization

  • GC-MS Profiling : Compounds like 3-phenylpropyl cinnamate and benzyl benzoate are routinely analyzed via GC-MS, with retention times and fragmentation patterns used for identification . Similar methods could be applied to this compound, though its hydroxyl group may require derivatization (e.g., silylation) to improve volatility.
  • Similarity Evaluation : Chromatographic fingerprinting of styrax derivatives achieved similarity indices >0.95, indicating high reproducibility in quality control protocols .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-phenylpropyl 3-hydroxybenzoate, and what reaction conditions optimize esterification yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-hydroxybenzoic acid with 3-phenylpropanol. Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can be used. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. A similar protocol was reported for benzyl 3-hydroxybenzoate synthesis using Na₂CO₃ as a base .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and hydroxyl proton (δ ~5–6 ppm, broad) are key. The phenylpropyl chain shows resonances at δ 1.8–2.6 ppm (methylene groups) and δ 7.2–7.4 ppm (aromatic protons).
  • IR : Peaks at ~1680 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (phenolic -OH).
  • MS : Molecular ion peak at m/z 256.30 (C₁₆H₁₆O₃) .

Q. What safety protocols and storage conditions are recommended for handling this compound?

  • Methodological Answer : Store in a cool, dry place away from oxidizing agents. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and consult a physician. Dispose via licensed waste management services. Refer to analogous SDS guidelines for phenyl esters .

Q. What chromatographic methods are effective for quantifying this compound in mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is suitable. Calibration curves using purified standards (e.g., 0.1–100 µg/mL) ensure accuracy. Ethyl 3-hydroxybenzoate has been used similarly as an analytical standard .

Advanced Research Questions

Q. How can reaction yield discrepancies in scaled-up synthesis of this compound be resolved?

  • Methodological Answer : Kinetic studies under varying temperatures and solvent polarities (e.g., using DMF vs. THF) can identify rate-limiting steps. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress. Stirring efficiency and catalyst loading (e.g., 10–20 mol% acid) are critical for reproducibility .

Q. What mechanisms govern the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Electron-withdrawing substituents on the phenyl ring enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. DFT calculations can model transition states, while Hammett plots correlate substituent effects with reaction rates. Evidence from benzothiazole synthesis supports mechanistic insights .

Q. How can this compound serve as a precursor for heterocyclic compounds?

  • Methodological Answer : The ester can undergo hydrolysis to 3-hydroxybenzoic acid, which is nitrated (e.g., with HNO₃) to nitro derivatives. These intermediates are precursors for benzothiazoles via oxidative cyclization (e.g., using PCl₃ or SOCl₂) .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., aminopeptidase N) using fluorogenic substrates (e.g., Ala-AMC) quantify inhibitory potency. SAR studies involve modifying the phenylpropyl chain length or introducing halogens. A related bis(3-hydroxybenzoate) compound showed GLUT inhibition activity .

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